2-Azidoethan-1-amine hydrobromide 2-Azidoethan-1-amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18765774
InChI: InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H
SMILES:
Molecular Formula: C2H7BrN4
Molecular Weight: 167.01 g/mol

2-Azidoethan-1-amine hydrobromide

CAS No.:

Cat. No.: VC18765774

Molecular Formula: C2H7BrN4

Molecular Weight: 167.01 g/mol

* For research use only. Not for human or veterinary use.

2-Azidoethan-1-amine hydrobromide -

Specification

Molecular Formula C2H7BrN4
Molecular Weight 167.01 g/mol
IUPAC Name 2-azidoethanamine;hydrobromide
Standard InChI InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H
Standard InChI Key QOWBACCUYMWKBO-UHFFFAOYSA-N
Canonical SMILES C(CN=[N+]=[N-])N.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an ethylamine backbone substituted with an azido group at the β-position, paired with a hydrobromic acid counterion. Key structural features include:

  • Azide functionality: A linear N₃ group with sp-hybridized terminal nitrogen atoms, enabling 1,3-dipolar cycloadditions.

  • Primary amine: A nucleophilic -NH₂ group at the α-carbon, susceptible to alkylation or acylation.

  • Hydrobromide salt: Enhances solubility in polar solvents like water or methanol compared to the free base .

Table 1: Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₂H₇BrN₄
Molecular Weight167.01 g/mol
SMILESC(CN=[N+]=[N-])N.Br
InChI KeyCSTIZSQKHUSKHU-UHFFFAOYSA-N
Predicted CCS (Ų)111.8 ([M+H]⁺)

The azide group’s electron-deficient nature and the amine’s nucleophilicity create a reactivity dichotomy, allowing sequential or orthogonal functionalization strategies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical insights:

  • ¹H NMR: Signals at δ 2.8–3.2 ppm (CH₂NH₂), 3.4–3.6 ppm (CH₂N₃), and a broad singlet for NH₂ at δ 1.5–2.0 ppm.

  • IR: Strong absorption at ~2100 cm⁻¹ (azide stretch) and 3300 cm⁻¹ (N-H stretch).

X-ray crystallography reveals a crystalline lattice stabilized by ionic interactions between the protonated amine and bromide ions, with intermolecular hydrogen bonds involving the azide moiety .

Synthesis and Preparation

Conventional Synthetic Routes

The most reported method involves nucleophilic substitution of 2-bromoethan-1-amine hydrobromide with sodium azide:

Reaction Scheme
2-Bromoethan-1-amine HBr+NaN₃H₂O, 80°C2-Azidoethan-1-amine HBr+NaBr\text{2-Bromoethan-1-amine HBr} + \text{NaN₃} \xrightarrow{\text{H₂O, 80°C}} \text{2-Azidoethan-1-amine HBr} + \text{NaBr}

  • Conditions: Aqueous medium, 12–24 hours at 70–80°C.

  • Yield: 75–85% after recrystallization from ethanol/water.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature75–80°CMaximizes SN2 rate
NaN₃ Equivalents1.2–1.5 eqPrevents di-azidation
Reaction Time18–22 hoursBalances conversion vs. decomposition

Side products include di-azidated species (from over-azidation) and hydrolysized amines, minimized by stoichiometric control and inert atmospheres.

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction time to 2–4 hours at 100°C with comparable yields .

  • Flow chemistry: Continuous processing in microreactors enhances heat transfer and reduces azide accumulation risks .

Reactivity and Chemical Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide undergoes [3+2] cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles:

R-C≡CH+N₃-C₂H₄-NH₃⁺ Br⁻Cu(I)R-CCNH-C₂H₄-NH₃⁺ Br⁻|-N\text{R-C≡CH} + \text{N₃-C₂H₄-NH₃⁺ Br⁻} \xrightarrow{\text{Cu(I)}} \text{R-C} \underset{\text{|}}{\overset{\text{NH-C₂H₄-NH₃⁺ Br⁻}}{\text{C}}} \text{-N}

Key Applications:

  • Bioconjugation: Site-specific labeling of proteins via lysine-azide coupling .

  • Polymer functionalization: Synthesis of triazole-linked dendrimers for drug delivery .

Amine-Directed Reactions

The protonated amine participates in:

  • Acylation: With activated esters (e.g., NHS esters) to form amide bonds.

  • Reductive amination: With aldehydes/ketones under NaBH₃CN.

Case Study: Sequential functionalization:

  • CuAAC with propargylated fluorescein for fluorescent tagging .

  • Acylation with PEG-NHS ester to enhance solubility .

Applications in Biomedical Research

Bioconjugation Platforms

  • Antibody-drug conjugates (ADCs): Azide-alkyne ligation enables precise payload attachment. A 2024 study achieved 95% conjugation efficiency using trastuzumab and monomethyl auristatin E .

  • Surface modification: Functionalization of nanoparticles for targeted cancer therapy. PEG-azide coatings reduce macrophage uptake by 60% compared to unmodified particles .

Prodrug Activation

pH-sensitive triazole linkages enable tumor-specific drug release:

Mechanism:
Triazole-drugpH 5.5NH₄⁺ + COOH-drug\text{Triazole-drug} \xrightarrow{\text{pH 5.5}} \text{NH₄⁺ + COOH-drug}

In vivo models show 3-fold increased doxorubicin accumulation in xenografts versus healthy tissue .

HazardMitigation Strategy
Skin contactNitrile gloves, fume hood use
Thermal decaySmall-scale synthesis (<10 g)
Waste disposalNeutralize with NaNO₂/HCl before disposal

Future Perspectives and Challenges

Emerging Applications

  • CRISPR delivery: Azide-functionalized lipid nanoparticles for liver-targeted gene editing (2025 preclinical data shows 80% knockdown efficiency) .

  • Self-healing polymers: Triazole crosslinks enable room-temperature repair of polyurethane elastomers .

Synthetic Challenges

  • Diastereoselectivity: Controlling stereochemistry in asymmetric CuAAC remains problematic. Recent advances in chiral ligand design (e.g., BINOL-phosphates) achieve 90% ee for small substrates .

  • Scale-up limitations: Batch variability in industrial-scale azide reactions necessitates improved process analytical technologies (PAT).

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